![molecular formula C22H19FN2O2S B2652919 3-Benzyl-1-[(4-fluorophenyl)methyl]-5,6-dimethylthieno[2,3-d]pyrimidine-2,4-dione CAS No. 689756-16-9](/img/structure/B2652919.png)

3-Benzyl-1-[(4-fluorophenyl)methyl]-5,6-dimethylthieno[2,3-d]pyrimidine-2,4-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

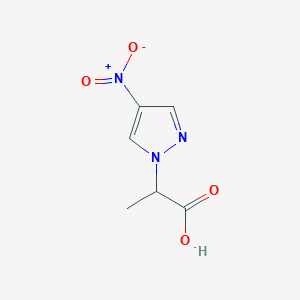

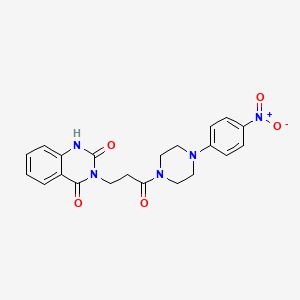

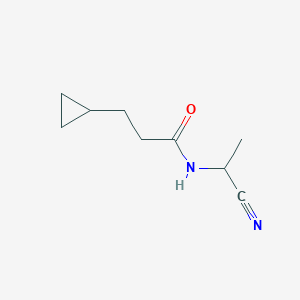

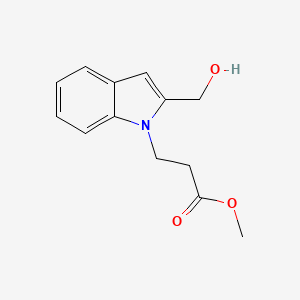

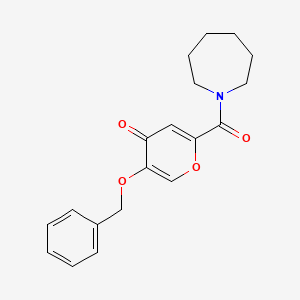

“3-Benzyl-1-[(4-fluorophenyl)methyl]-5,6-dimethylthieno[2,3-d]pyrimidine-2,4-dione” is a complex organic compound that belongs to the class of pyrimidines . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Molecular Structure Analysis

The molecular structure of pyrimidines includes a six-membered ring with two nitrogen atoms at positions 1 and 3 . The specific molecular structure of “this compound” would require more specific information.

Scientific Research Applications

Crystal Structure Analysis

Studies on similar thieno[2,3-d]pyrimidine derivatives have elucidated their crystal structures, showing how molecules are linked through hydrogen bonds and pi-pi stacking interactions. This structural information is crucial for understanding the compound's reactivity and interaction with biological targets (Jorge Trilleras et al., 2009).

Synthesis and Chemical Properties

Research has focused on the synthesis of thieno[2,3-d]pyrimidine derivatives, revealing various methods to achieve high yields and specific substitutions on the pyrimidine ring. These synthetic routes are significant for developing compounds with potential pharmaceutical applications (A. Rauf et al., 2010).

Potential Biological Activities

Several studies have synthesized and evaluated the biological activities of thieno[2,3-d]pyrimidine derivatives, including antimicrobial and urease inhibition activities. These findings suggest that modifications to the thieno[2,3-d]pyrimidine structure can lead to compounds with significant biological properties (A. Rauf et al., 2010).

Material Science Applications

Research into derivatives of thieno[2,3-d]pyrimidine also extends into the field of material science, where these compounds are investigated for their potential use in organic light-emitting diode (OLED) applications. The structural and electronic properties of these compounds make them candidates for red-emissive materials in OLED technology (Shuai Luo et al., 2015).

Mechanism of Action

The mechanism of action of pyrimidines can vary depending on their specific structure and functional groups. They are known to exhibit a range of pharmacological effects, including anti-inflammatory effects, which are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

Future Directions

Properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-Benzyl-1-[(4-fluorophenyl)methyl]-5,6-dimethylthieno[2,3-d]pyrimidine-2,4-dione involves the condensation of 4-fluorobenzylaldehyde with 5,6-dimethylthieno[2,3-d]pyrimidine-2,4-dione followed by reduction of the resulting imine with sodium borohydride. The resulting amine is then benzylated using benzyl chloride to yield the final product.", "Starting Materials": [ "4-fluorobenzylaldehyde", "5,6-dimethylthieno[2,3-d]pyrimidine-2,4-dione", "sodium borohydride", "benzyl chloride" ], "Reaction": [ "Condensation of 4-fluorobenzylaldehyde with 5,6-dimethylthieno[2,3-d]pyrimidine-2,4-dione in the presence of a suitable catalyst to form the imine intermediate.", "Reduction of the imine intermediate with sodium borohydride to yield the corresponding amine.", "Benzylation of the amine with benzyl chloride in the presence of a suitable base to yield the final product, 3-Benzyl-1-[(4-fluorophenyl)methyl]-5,6-dimethylthieno[2,3-d]pyrimidine-2,4-dione." ] } | |

CAS No. |

689756-16-9 |

Molecular Formula |

C22H19FN2O2S |

Molecular Weight |

394.46 |

IUPAC Name |

3-benzyl-1-[(4-fluorophenyl)methyl]-5,6-dimethylthieno[2,3-d]pyrimidine-2,4-dione |

InChI |

InChI=1S/C22H19FN2O2S/c1-14-15(2)28-21-19(14)20(26)24(12-16-6-4-3-5-7-16)22(27)25(21)13-17-8-10-18(23)11-9-17/h3-11H,12-13H2,1-2H3 |

InChI Key |

HEZGAIPWIZQMQX-UHFFFAOYSA-N |

SMILES |

CC1=C(SC2=C1C(=O)N(C(=O)N2CC3=CC=C(C=C3)F)CC4=CC=CC=C4)C |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-(5-chloro-2-methylphenyl)tetrazol-5-yl]sulfanyl-N-prop-2-enylacetamide](/img/structure/B2652838.png)

![[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]amine dimethanesulfonate](/img/structure/B2652839.png)

![2-Cyclobutyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B2652847.png)

![N'-(5-chloro-2-methoxyphenyl)-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}ethanediamide](/img/structure/B2652849.png)

![3-[(4-Benzylpiperazin-1-yl)sulfonyl]benzoic acid](/img/structure/B2652852.png)

![N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-4-nitrobenzamide](/img/structure/B2652856.png)

![N-(3-acetamidophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2652859.png)